molecular formula C17H19N3O2 B8341619 1-Acetyl-N-(quinolin-8-yl)-4-piperidinecarboxamide

1-Acetyl-N-(quinolin-8-yl)-4-piperidinecarboxamide

Cat. No. B8341619
M. Wt: 297.35 g/mol
InChI Key: MCWDSJSBQGAQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05563272

Procedure details

A solution of 8-aminoquinoline (48.50 g) in dimethylformamide (300 ml) was stirred at 80° C., under nitrogen, as a mixture of 1-acetylpiperidine-4-carbonyl chloride hydrochloride (106.30 g) and potassium carbonate (93.0 g) was added in portions. The slurry was stirred at 80° C. overnight, quenched with water (1200 ml) and extracted with dichloromethane. The extracts were dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated. The residue was purified first by high performance liquid chromatography (silica; 25:1 dichloromethane-methanol), followed by flash chromatography (silica; 50:1 dichloromethane-methanol). The appropriate fractions were collected and evaporated to give 58.5 g (58.6%) of product, as an oil.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
58.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl.[C:13]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](Cl)=[O:23])[CH2:18][CH2:17]1)(=[O:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:22]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)=[O:23])[CH2:20][CH2:21]1)(=[O:15])[CH3:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
106.3 g
Type
reactant
Smiles
Cl.C(C)(=O)N1CCC(CC1)C(=O)Cl
Name
Quantity
93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
quenched with water (1200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified first by high performance liquid chromatography (silica; 25:1 dichloromethane-methanol)
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(=O)NC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: PERCENTYIELD 58.6%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.